Boc-D-cys(bzl)-OL

概要

説明

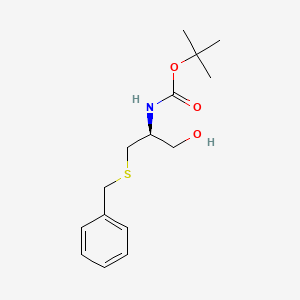

Boc-D-cysteine(benzyl)-OL, also known as N-tert-butoxycarbonyl-S-benzyl-D-cysteine, is an organic compound used primarily in peptide synthesis. It is a derivative of the amino acid cysteine, where the thiol group is protected by a benzyl group, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is a white or off-white crystalline solid and is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile .

科学的研究の応用

Boc-D-cysteine(benzyl)-OL is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.

Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research and diagnostic purposes.

Protein Engineering: Applied in the modification and engineering of proteins to study their structure and function

作用機序

Target of Action

Boc-D-cys(bzl)-OL is primarily used as a protecting group in peptide and protein chemistry . The primary target of this compound is the cysteine thiol group in peptides and proteins . This compound plays a crucial role in facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Mode of Action

This compound interacts with the cysteine thiol group in peptides and proteins to protect it during the synthesis process . This protection allows for the controlled formation of disulfide bonds, which are critical for the structure and function of many proteins . Once the synthesis is complete, this compound can be removed under specific conditions, revealing the original cysteine thiol group .

Biochemical Pathways

The use of this compound affects the biochemical pathways involved in peptide synthesis and protein science . By protecting the cysteine thiol group, this compound enables the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . These peptides and proteins can then participate in various biochemical pathways, exerting their downstream effects .

Pharmacokinetics

The bioavailability of this compound would depend on the specific conditions of the synthesis process .

Result of Action

The molecular effect of this compound’s action is the protection of the cysteine thiol group, allowing for controlled formation of disulfide bonds . On a cellular level, this can facilitate the synthesis of complex peptides and proteins, which can have various effects depending on their specific roles in the cell .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the specific conditions of the peptide synthesis process, such as temperature, pH, and the presence of other chemicals . Careful control of these environmental factors is essential for the effective use of this compound in peptide and protein synthesis .

生化学分析

Biochemical Properties

Boc-D-cys(bzl)-OL is primarily used as a protecting group for the thiol group of cysteine in peptide synthesis. The benzyl group attached to the sulfur atom prevents unwanted reactions during peptide chain assembly. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nature of these interactions is typically non-covalent, involving hydrogen bonding and hydrophobic interactions .

Cellular Effects

This compound can influence cellular processes by modifying cysteine residues in proteins, thereby affecting their function. This compound can alter cell signaling pathways by modifying key cysteine residues in signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the modification of cysteine residues in transcription factors can affect their ability to bind DNA and regulate gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects by forming a covalent bond with the thiol group of cysteine residues in proteins. This modification can inhibit or activate enzymes by blocking or exposing their active sites. Additionally, this compound can influence gene expression by modifying transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, leading to a loss of its protective function. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to modify proteins .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-cysteine(benzyl)-OL typically involves the protection of the amino and thiol groups of D-cysteine. The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The thiol group is protected by benzyl chloride (Bzl-Cl) under basic conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of Boc-D-cysteine(benzyl)-OL follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production .

化学反応の分析

Types of Reactions

Boc-D-cysteine(benzyl)-OL undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The benzyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.

Substitution: Sodium in liquid ammonia (Na/NH3) or hydrogen fluoride (HF) at low temperatures.

Major Products Formed

Oxidation: Disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Peptides with different protecting groups or functionalized thiol groups.

類似化合物との比較

Similar Compounds

Boc-L-cysteine(benzyl)-OL: The L-enantiomer of Boc-D-cysteine(benzyl)-OL, used in similar applications but with different stereochemistry.

Fmoc-D-cysteine(benzyl)-OL: Uses fluorenylmethyloxycarbonyl (Fmoc) as the amino protecting group instead of Boc.

Boc-D-cysteine(methyl)-OL: Uses a methyl group instead of a benzyl group for thiol protection

Uniqueness

Boc-D-cysteine(benzyl)-OL is unique due to its specific stereochemistry (D-enantiomer) and the combination of Boc and benzyl protecting groups. This combination provides stability and selectivity during peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins .

生物活性

Boc-D-cys(bzl)-OL, a derivative of cysteine, is an important compound in peptide synthesis and biological research. This article explores its biological activity, including antioxidant properties, applications in peptide synthesis, and interactions with biomolecules.

Chemical Structure and Properties

This compound has the chemical formula C15H23NO3S and a molecular weight of 297.42 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group and a benzyl alcohol moiety attached to the cysteine backbone. This structural configuration enhances its stability and solubility, making it suitable for various synthetic applications.

Antioxidant Properties

Cysteine derivatives, including this compound, play a critical role in the synthesis of glutathione , a major antioxidant in the body. Glutathione is vital for protecting cells from oxidative stress and maintaining cellular redox balance.

Peptide Synthesis

This compound serves as a building block for peptides containing D-cysteine. The incorporation of D-amino acids can influence peptide conformation, stability, and interactions with other molecules. This property is particularly useful in designing peptides with specific biological functions .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and microwave-assisted techniques. These methods are designed to minimize side reactions and improve yield while ensuring the integrity of the amino acid's stereochemistry .

Study 1: Antioxidant Activity

In a study examining the antioxidant properties of cysteine derivatives, this compound demonstrated significant activity in scavenging free radicals. The results indicated that this compound could enhance cellular defense mechanisms against oxidative damage, thus supporting its potential therapeutic applications.

Study 2: Peptide Conformation

Research involving the incorporation of this compound into peptide sequences revealed its ability to stabilize specific conformations that are critical for biological activity. This study highlighted how variations in amino acid stereochemistry could affect peptide efficacy, particularly in neuropeptide receptor interactions .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to other cysteine derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-L-cysteine | Similar Boc protection but L-stereoisomer | Different biological activities due to stereochemistry |

| Boc-Cys(OBzl)-OH | Contains an ether instead of an alcohol | May exhibit different solubility properties |

| Boc-Cys(Bn)-OH | Benzyl instead of benzyl alcohol | Potentially different reactivity in peptide synthesis |

| Boc-Cys(2-Naphthyl)-OH | Naphthyl group instead of benzyl | Unique optical properties due to naphthyl moiety |

This comparison illustrates the versatility of cysteine derivatives in synthetic chemistry and their unique properties based on minor structural changes.

特性

IUPAC Name |

tert-butyl N-[(2S)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-15(2,3)19-14(18)16-13(9-17)11-20-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZQRZMTIJTPIY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)CSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)CSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。